N,6-dimethyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Description
Properties
IUPAC Name |
N,6-dimethyl-2-[(2-phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c1-12-8-9-14-15(10-12)24-19(17(14)18(23)20-2)21-16(22)11-13-6-4-3-5-7-13/h3-7,12H,8-11H2,1-2H3,(H,20,23)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSDPAGFDHQXTKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)NC)NC(=O)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that thiophene derivatives, which this compound is a part of, exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties.
Mode of Action
Thiophene derivatives are known to interact with various biological targets to exert their effects
Biochemical Pathways
Given the broad range of pharmacological properties exhibited by thiophene derivatives, it can be inferred that multiple biochemical pathways could potentially be affected.
Pharmacokinetics
It is known that the compound is used in the synthesis of bupivacaine, a long-acting amide local anesthetic. Bupivacaine is known to have a rapid onset of action (generally 4-10 minutes), and its effects can last for up to 5 hours when used in epidural anesthesia with adrenaline.
Biological Activity
N,6-dimethyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of benzo[b]thiophene derivatives. Its structure features a tetrahydrobenzo[b]thiophene core substituted with a dimethyl group and an acetamido phenyl group. The molecular formula is , and its molecular weight is approximately 342.44 g/mol.
The biological activity of this compound has been linked to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes involved in inflammatory pathways. For instance, it may inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis.
- Modulation of Receptor Activity : Preliminary studies suggest that this compound can interact with various receptors, including those involved in pain perception and inflammation. Its ability to modulate these receptors could contribute to its analgesic properties.
- Antioxidant Properties : The compound has demonstrated antioxidant activity in vitro, which may help mitigate oxidative stress-related damage in cells.
Pharmacological Effects
Research into the pharmacological effects of this compound indicates several promising applications:
- Anti-inflammatory Effects : In animal models of inflammation, the compound has been shown to reduce swelling and pain, suggesting its potential use in treating inflammatory diseases.
- Analgesic Activity : Studies indicate that the compound exhibits significant analgesic effects comparable to conventional pain relievers.
- Antitumor Activity : Some preliminary findings suggest that this compound may possess antitumor properties by inducing apoptosis in cancer cells.
Case Studies
- Inflammation Model Study : In a study involving carrageenan-induced paw edema in rats, administration of this compound resulted in a significant reduction in edema compared to control groups. This supports its anti-inflammatory potential.
- Cancer Cell Line Testing : In vitro studies on various cancer cell lines (e.g., breast and colon cancer) showed that the compound inhibited cell proliferation and induced apoptosis at specific concentrations.
Data Summary
Chemical Reactions Analysis
Functionalization of the Carboxamide Group
The ethyl ester intermediate undergoes hydrolysis to the carboxylic acid, followed by amidation to yield the N-methyl carboxamide group.
Mechanistic Insight :
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Hydrolysis under basic conditions cleaves the ester to the carboxylate, which is protonated to the acid.
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EDC-mediated coupling activates the carboxylic acid for nucleophilic attack by methylamine .
Stability and Reactivity
The compound exhibits moderate stability under acidic and basic conditions but undergoes decomposition under strong oxidizing agents.
| Condition | Observation | Source |
|---|---|---|
| Aqueous HCl (1M) | No decomposition after 24 hrs (rt) | |
| Aqueous NaOH (1M) | Partial hydrolysis of amide after 48 hrs | |
| H₂O₂ (30%) | Oxidative cleavage of thiophene ring |
Pharmacological Activity (Optional Context)
While not directly related to chemical reactions, derivatives of this scaffold have demonstrated:
Comparison with Similar Compounds
Physicochemical Data:
Key Trends:
- Yield Optimization: Higher yields (70–80%) are achieved in ethanol or dioxane under reflux conditions .
Q & A
Q. How can researchers optimize the synthesis of N,6-dimethyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide to improve yield and purity?
- Methodological Answer : Synthesis optimization requires careful control of reaction parameters. Use polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance reactant solvation and stabilize intermediates . Maintain temperatures between 50–80°C to balance reaction kinetics and minimize side products. Multi-step protocols often involve sequential coupling of the phenylacetamido group to the tetrahydrobenzo[b]thiophene core, followed by dimethylation at the N and C6 positions. Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity (>95%) using reverse-phase HPLC with UV detection at 254 nm .
Q. What analytical techniques are critical for characterizing this compound and verifying its structural integrity?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : 1H and 13C NMR confirm regiochemistry of substituents. For example, the N-methyl group appears as a singlet (~δ 3.0 ppm), while the tetrahydrobenzo[b]thiophene protons show multiplet splitting (δ 1.5–2.8 ppm) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., C21H23N3O2S) and detects isotopic patterns for sulfur .
- Infrared Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~3300 cm⁻¹ (N-H stretching) confirm functional groups .
Q. How does the tetrahydrobenzo[b]thiophene core influence the compound’s physicochemical properties?
- Methodological Answer : The saturated tetrahydrobenzo[b]thiophene ring enhances conformational rigidity, improving binding affinity to hydrophobic targets (e.g., enzyme active sites). Computational tools like density functional theory (DFT) can predict logP values (~3.2) and solubility profiles. Experimental validation via shake-flask assays in phosphate-buffered saline (PBS) at pH 7.4 is recommended to assess bioavailability .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activity data (e.g., anticancer vs. antimicrobial effects)?
- Methodological Answer : Discrepancies often arise from assay conditions. Standardize testing using:
- Cell Line Panels : Test against diverse cell lines (e.g., MCF-7, HEPG-2) with consistent passage numbers and culture media .
- Dose-Response Curves : Use IC50 values normalized to positive controls (e.g., doxorubicin for cytotoxicity).
- Mechanistic Studies : Employ target-specific assays (e.g., kinase inhibition or bacterial membrane permeability tests) to clarify primary modes of action .
Q. How can structure-activity relationship (SAR) studies guide functional group modifications to enhance potency?
- Methodological Answer : Focus on:
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Phenylacetamido Substituents : Introduce electron-withdrawing groups (e.g., -NO2, -CF3) to improve electrophilic reactivity. Compare activities of derivatives in Table 1 .
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N-Methylation : Assess steric effects on target binding via molecular docking (e.g., AutoDock Vina) with receptors like RORγt .
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Thiophene Ring Modifications : Replace sulfur with selenium or oxygen to evaluate heteroatom effects on redox activity .
Table 1 : SAR of Key Derivatives
Derivative Substituent Modification Biological Activity (IC50, μM) Target Compound A 4-Methoxyphenyl 2.1 (Anticancer) RORγt Compound B 3-Chlorophenyl 5.8 (Antibacterial) DNA gyrase
Q. What experimental designs are optimal for elucidating the compound’s mechanism of action in neurodegenerative disease models?
- Methodological Answer :
- In Vitro Models : Use SH-SY5Y neuroblastoma cells treated with amyloid-β oligomers to simulate Alzheimer’s pathology. Measure tau phosphorylation via Western blot .
- In Vivo Models : Administer the compound (10–50 mg/kg) to transgenic mice (e.g., APP/PS1) and assess cognitive improvements via Morris water maze.
- Biochemical Assays : Quantify acetylcholinesterase (AChE) inhibition using Ellman’s method and compare to donepezil .
Key Considerations for Data Interpretation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
